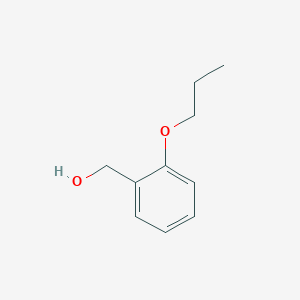

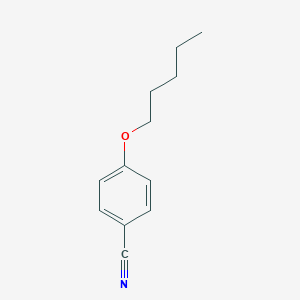

(2-Propoxyphenyl)methanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds like (2-Propoxyphenyl)methanol often involves catalytic processes or reactions with specific reagents that introduce the propoxy functional group into the phenylmethanol framework. For instance, the conversion of methanol into hydrocarbons over zeolite H-ZSM-5 demonstrates the catalytic potential of converting simple alcohols into more complex hydrocarbon structures, a principle that can be adapted for synthesizing compounds like (2-Propoxyphenyl)methanol (Svelle et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to (2-Propoxyphenyl)methanol, such as the study on molecular complexes of hydroxy host systems with alcohols, reveals the intricate intermolecular interactions, such as hydrogen bonding, that can influence the physical and chemical properties of these compounds (Toda et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving (2-Propoxyphenyl)methanol are diverse, ranging from its participation in carbonylation reactions to its use as a reactant in the synthesis of more complex molecules. For example, selective methanol carbonylation to acetic acid on heterogeneous catalysts showcases the reactivity of methanol derivatives in carbonylation reactions, highlighting potential chemical pathways that (2-Propoxyphenyl)methanol might undergo (Qi et al., 2020).

Aplicaciones Científicas De Investigación

Hydrocarbon Formation from Methanol : A study investigated the reaction mechanism for hydrocarbon formation from methanol over SAPO-34, focusing on the co-reaction of propene and methanol. It was found that propene and butenes were mostly formed from methanol, emphasizing the significance of methanol in hydrocarbon synthesis (Dahl & Kolboe, 1994).

Propene Formation in Methanol-to-Olefin Reaction : Another study by Dahl and Kolboe (1993) revealed that the majority of propene molecules in the methanol-to-olefin (MTO) reaction over SAPO-34 are formed directly from methanol. This underscores the direct role of methanol in olefin synthesis (Dahl & Kolboe, 1993).

Methanol Conversion into Hydrocarbons : Svelle et al. (2006) explored the conversion of methanol to hydrocarbons over zeolite H-ZSM-5. They discovered that ethene formation is mechanistically separated from the formation of higher alkenes, highlighting a distinct pathway for methanol conversion in this context (Svelle et al., 2006).

Olefin Epoxidation by H2O2 : A study by de Visser et al. (2003) found that olefin epoxidation by H2O2 occurs under mild conditions in fluorinated alcohol solutions, including methanol. This research provides insights into the role of methanol in facilitating chemical reactions, particularly in olefin epoxidation (de Visser et al., 2003).

Electrooxidation of Methanol and 2-Propanol Mixtures : Santasalo et al. (2009) studied the electrooxidation of methanol and 2-propanol mixtures, emphasizing the influence of methanol concentration on the oxidation process. This research contributes to understanding the electrochemical behavior of methanol in mixed alcohol systems (Santasalo et al., 2009).

Methanol Carbonylation to Acetic Acid : Qi et al. (2020) demonstrated a heterogeneous catalyst based on atomically dispersed rhenium for the carbonylation of methanol to acetic acid. This study highlights a novel application of methanol in large-scale chemical production (Qi et al., 2020).

Safety And Hazards

“(2-Propoxyphenyl)methanol” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information provided includes the precautionary statements P301 + P330 + P331 + P310, which advise that if swallowed: rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

Propiedades

IUPAC Name |

(2-propoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNHRWOLRPWIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479927 | |

| Record name | (2-PROPOXYPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Propoxyphenyl)methanol | |

CAS RN |

112230-06-5 | |

| Record name | (2-PROPOXYPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

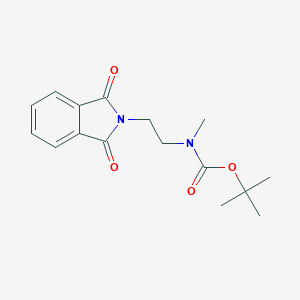

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)

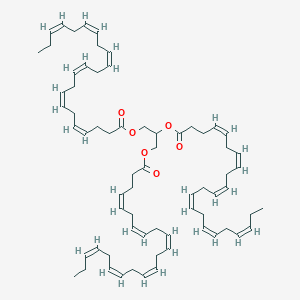

![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)